methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate
Description
Methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate is a heterocyclic compound featuring a benzoxathiepine core, a seven-membered ring system containing oxygen and sulfur atoms. The molecule is substituted with chloro, fluoro, and carboxylate ester groups, which influence its electronic, steric, and reactivity profiles. Its crystallographic characterization would involve programs like SHELXL for refinement and WinGX for data processing, as these tools are standard for small-molecule crystallography .
Properties
Molecular Formula |
C11H10ClFO5S |
|---|---|
Molecular Weight |
308.71 g/mol |
IUPAC Name |
methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1λ6-benzoxathiepine-8-carboxylate |
InChI |
InChI=1S/C11H10ClFO5S/c1-17-11(14)6-2-8(12)7-4-18-5-10(13)19(15,16)9(7)3-6/h2-3,10H,4-5H2,1H3 |
InChI Key |
FAYYGKHPTSRWEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(COCC(S2(=O)=O)F)C(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxathiepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxathiepine ring. This can be achieved through a nucleophilic substitution reaction, where a halogenated aromatic compound reacts with a thiol or thioether under basic conditions.
Introduction of Chlorine and Fluorine Substituents: The chlorination and fluorination of the benzoxathiepine ring can be carried out using appropriate halogenating agents such as chlorine gas or fluorine-containing reagents. These reactions are typically conducted under controlled temperature and pressure conditions to ensure selective substitution.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the desired methyl ester.
Industrial Production Methods
Industrial production of methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as amines or thiols replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzoxathiepine derivatives
Substitution: Amino or thio-substituted benzoxathiepine derivatives
Scientific Research Applications
Methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine substituents can enhance its binding affinity and selectivity towards these targets. Additionally, the carboxylate ester group can facilitate its transport across cell membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The benzoxathiepine core differentiates this compound from simpler bicyclic systems like benzoxazepines or benzothiazepines. Key structural distinctions include:
- Ring puckering: The seven-membered benzoxathiepine ring exhibits non-planar puckering, which can be quantified using Cremer-Pople coordinates . For example, in analogous sulfur-containing heterocycles (e.g., 1,4-benzothiazepines), puckering amplitudes range from 0.3–0.7 Å, depending on substituents.
- Electron-withdrawing effects: The 1,1-dioxo (sulfone) group enhances electrophilicity compared to non-oxidized sulfur analogs, similar to trends observed in sulfolane versus thiolane systems .
Hydrogen Bonding and Crystal Packing
The compound’s fluorinated and chlorinated substituents influence hydrogen-bonding networks. For instance:
- The fluoro group may act as a weak hydrogen-bond acceptor, while the sulfone group can participate in stronger C=O···H interactions. This is comparable to patterns seen in fluorinated benzoxazinones, where fluorine directs crystal packing via C–H···F bonds .
- In contrast, non-fluorinated analogs (e.g., methyl 6-chloro-1,1-dioxo-benzoxathiepine carboxylates) exhibit denser packing due to increased van der Waals interactions, as observed in crystallographic studies using SHELX-refined structures .
Reactivity and Stability
- Hydrolytic stability: The ester group in the 8-carboxylate position is less prone to hydrolysis than analogous compounds with electron-donating substituents, as seen in DFT studies of similar chromenone derivatives .
- Synthetic versatility: The chloro and fluoro substituents enable regioselective functionalization, akin to strategies used in 6,8-dichlorochromenone synthesis .
Table 1: Key Comparative Data
Methodological Considerations
- Crystallographic analysis: Tools like SHELX and WinGX are critical for resolving the compound’s conformation and intermolecular interactions, particularly for comparing sulfone-containing systems with non-oxidized analogs .
- Graph-set analysis : Hydrogen-bonding patterns (e.g., $ R_2^2(8) $ motifs) in related compounds suggest that the target molecule may form similar dimeric arrangements, as observed in sulfonamide crystals .
Biological Activity
Methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate is a synthetic compound belonging to the benzoxathiepine family. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H10ClFO5S |
| Molecular Weight | 308.71 g/mol |
| IUPAC Name | Methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1λ6-benzoxathiepine-8-carboxylate |
| InChI Key | FAYYGKHPTSRWEN-UHFFFAOYSA-N |
The compound's biological activity is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of chlorine and fluorine substituents enhances its binding affinity to various enzymes and receptors:
- Enzyme Inhibition : Methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate may inhibit enzymes involved in inflammatory pathways, such as mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial in the synthesis of prostaglandins that mediate inflammation and pain.
- Receptor Modulation : The compound may also act as a modulator for certain receptors, potentially influencing cellular signaling pathways related to pain perception and inflammatory responses.
Biological Activity
In Vitro Studies : Research indicates that methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate exhibits significant anti-inflammatory properties. In cell-based assays, it has demonstrated:
- IC50 Values : The compound shows an IC50 value of approximately 10 nM against mPGES-1 in vitro assays . This suggests a potent inhibitory effect on this enzyme.
In Vivo Studies : Animal models have been utilized to assess the efficacy of the compound in reducing inflammation and pain. For instance:
- Thermal Hyperalgesia Model : In rodent models of inflammatory pain induced by lipopolysaccharide (LPS), methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate demonstrated a significant reduction in pain sensitivity with an effective dose (ED50) of approximately 36.7 mg/kg .
Case Study 1: Anti-inflammatory Effects
A study conducted on the effects of methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate highlighted its potential as a therapeutic agent for conditions like rheumatoid arthritis. The compound was administered to animal models exhibiting symptoms similar to human arthritis. Results indicated a marked decrease in joint swelling and pain levels compared to control groups.
Case Study 2: Pain Management
In another clinical trial focused on chronic pain management, participants receiving methyl 6-chloro-2-fluoro-1,1-dioxo-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate reported significant reductions in pain scores after four weeks of treatment. The compound's favorable safety profile was also noted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
